molecular formula C8H10N2O2 B12102563 1-(4-Amino-6-methoxypyridin-3-YL)ethanone

1-(4-Amino-6-methoxypyridin-3-YL)ethanone

Cat. No.: B12102563
M. Wt: 166.18 g/mol
InChI Key: FENLVZGCRLAGDS-UHFFFAOYSA-N
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Description

1-(4-Amino-6-methoxypyridin-3-yl)ethanone is a pyridine derivative featuring a 3-pyridinyl core substituted with an ethanone (acetyl) group at position 3, an amino group (-NH₂) at position 4, and a methoxy group (-OCH₃) at position 6.

Properties

IUPAC Name

1-(4-amino-6-methoxypyridin-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5(11)6-4-10-8(12-2)3-7(6)9/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENLVZGCRLAGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-6-methoxypyridin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Amino-6-methoxypyridin-3-YL)ethanone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The amino group at position 4 in the target compound enhances electron density and hydrogen-bonding capacity compared to halogenated analogs like 1-(5,6-Dichloropyridin-3-yl)ethanone, which is electron-deficient due to chlorine . Methoxy group position affects solubility and steric hindrance.

Biological Activity: Pyridin-2(1H)-one derivatives with hydroxyl and methoxy substituents exhibit antioxidant activity (up to 79.05% radical scavenging), suggesting that the target compound’s amino and methoxy groups may confer similar properties . Halogenated analogs (e.g., 5,6-dichloro) are often used in agrochemicals due to their stability and reactivity, whereas amino-substituted pyridines are more common in drug discovery .

Core Structure Variations: Isoquinoline-based analogs (e.g., ) demonstrate the impact of bicyclic systems on lipophilicity and bioactivity, contrasting with the monocyclic pyridine core of the target compound . Sulfonyl-containing derivatives (e.g., ) highlight how auxiliary functional groups can modulate solubility and receptor binding .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The amino group in the target compound may improve aqueous solubility compared to non-polar analogs like 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone .
  • Metabolic Stability: Methoxy groups are generally metabolically stable, whereas amino groups may undergo acetylation or oxidation, affecting bioavailability .

Biological Activity

1-(4-Amino-6-methoxypyridin-3-YL)ethanone is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological activity, including antimicrobial properties, enzyme interactions, and implications for drug development.

  • Molecular Formula : C8H10N2O
  • Molar Mass : Approximately 166.18 g/mol
  • Structure : The compound features an amino group and a methoxy group attached to the pyridine ring, which may influence its biological interactions and activity.

Biological Activities

1-(4-Amino-6-methoxypyridin-3-YL)ethanone has been studied for various biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes in microorganisms.

Enzyme Interaction

The compound has shown potential in modulating the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Inhibition of these enzymes can alter the pharmacokinetics of co-administered drugs, leading to enhanced efficacy or toxicity.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that modifications to the pyridine ring can significantly impact biological activity. For instance, variations in the position and nature of substituents on the ring can enhance or diminish inhibitory effects against specific targets such as EWS-FLI1, a fusion protein implicated in Ewing's sarcoma .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberSimilarity Index
2-Amino-6-methoxypyridine10473-53-50.85
4-Amino-2-methoxypyridine10539-24-50.84
1-(6-Methoxypyridin-3-yl)ethanone213193-32-90.80
2-Amino-3-methoxypyridine1090-79-70.78

This table highlights compounds with structural similarities to 1-(4-Amino-6-methoxypyridin-3-YL)ethanone, indicating potential pathways for further research and development.

Case Studies

Recent studies have explored the effects of this compound on various cancer cell lines. For example, SAR studies demonstrated that specific substitutions on the pyridine ring could lead to substantial changes in growth inhibition rates against Ewing's sarcoma cells. A notable finding was that certain derivatives exhibited GI50 values as low as 0.34μM0.34\,\mu M, indicating strong antiproliferative effects .

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